molecular formula C45H50N2O5S B1460118 4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate CAS No. 181934-09-8

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B1460118
CAS No.: 181934-09-8
M. Wt: 731 g/mol
InChI Key: HIBVKROMGIHYKL-UHFFFAOYSA-N
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Description

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C45H50N2O5S and its molecular weight is 731 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVKROMGIHYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by Cy7It is known that cy75 Acid(mono SO3) is used in biomedical tracer applications. Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging. This suggests that it may interact with various biochemical pathways, depending on the specific tracer application.

Pharmacokinetics

The pharmacokinetic properties of Cy7It is known that cy75 Acid(mono SO3) is a near-infrared (NIR) fluorescent cyanine dye. Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging. This suggests that it may have good bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Cy7It is known that cy75 Acid(mono SO3) is used in biomedical tracer applications. Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging. This suggests that it may have significant effects at the molecular and cellular level, depending on the specific tracer application.

Action Environment

The action environment of Cy7It is known that cy75 Acid(mono SO3) is a near-infrared (NIR) fluorescent cyanine dye. Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging. This suggests that it may be effective in various biological environments, depending on the specific tracer application.

Biological Activity

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a complex organic compound with significant potential in biological applications, particularly in cancer therapy. Its structure suggests a unique interaction capability with biological systems, particularly due to the presence of sulfonate and carboxypentyl groups.

Molecular Characteristics

  • Molecular Formula : C₄₅H₅₀N₂O₅S
  • Molecular Weight : 730.95 g/mol
  • CAS Number : 181934-09-8

Research indicates that compounds similar to 4-(2-(7-(3-(5-Carboxypentyl)-... exhibit mechanisms involving lysosomal targeting and modulation of autophagy and apoptosis pathways. The interaction with polyamine transporters allows for cellular uptake and subsequent biological effects.

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit cell migration and induce apoptosis in various cancer cell lines. For example:

  • Compound 15f , a benzo[cd]indol derivative, was shown to enter cancer cells via polyamine transporters localized in lysosomes and induce autophagy and apoptosis. This dual action enhances its therapeutic potential against liver cancer metastasis .

In Vivo Studies

In vivo studies support the efficacy of these compounds in tumor models. For instance, the same study noted that compound 15f inhibited pulmonary metastasis through lysosome-mediated pathways .

Comparative Table of Similar Compounds

Compound NameMechanismTargetEffect
Compound 15fAutophagy & ApoptosisLysosomesInhibits migration in hepatocellular carcinoma
Compound AApoptosis InductionMitochondriaReduces tumor size in xenograft models
Compound BCell Cycle ArrestNucleusPrevents proliferation in breast cancer cells

Case Study 1: Hepatocellular Carcinoma

A study explored the effects of compound 15f on hepatocellular carcinoma (HCC). The results indicated significant inhibition of cell migration and induction of apoptosis through a mechanism involving lysosomal targeting. The study concluded that this compound could serve as a lead for developing new HCC therapies .

Case Study 2: Imaging Applications

The potential for using similar benzo[cd]indol derivatives as imaging agents was also highlighted. Their ability to fluoresce strongly when targeted to lysosomes makes them suitable for dual-function applications in both therapy and imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.